2-Bromo-5-methyl-4-phenylthiazole
Overview
Description
2-Bromo-5-methyl-4-phenylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, methyl, and phenyl groups in the thiazole ring makes this compound a compound of interest for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 2-bromo-5-methyl-4-phenylthiazole, have been associated with anticancer activity . These compounds have shown inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Thiazole derivatives have been associated with a broad pharmacological spectrum , indicating that they may affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancerous cells.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methyl-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution and oxidation reactions . It can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with cellular components .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical response without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s lipophilicity also plays a role in its distribution, as it can readily cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within the cell can impact its activity and function, as it may interact with different sets of biomolecules depending on its location .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-phenylthiazole typically involves the bromination of 5-methyl-4-phenylthiazole. One common method includes the reaction of 5-methyl-4-phenylthiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often use readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Scientific Research Applications
2-Bromo-5-methyl-4-phenylthiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic effects, including antibacterial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenylthiazole: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Methyl-4-phenylthiazole: Lacks the bromine atom, which may result in different reactivity and biological properties.
2-Amino-5-methyl-4-phenylthiazole: Contains an amino group instead of a bromine atom, leading to different chemical and biological behavior.
Uniqueness
2-Bromo-5-methyl-4-phenylthiazole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for versatile modifications and applications in various fields of research .
Properties
IUPAC Name |
2-bromo-5-methyl-4-phenyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQQISGUQUJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299964 | |
Record name | 2-Bromo-5-methyl-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-45-6 | |
Record name | 2-Bromo-5-methyl-4-phenylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412923-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methyl-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methyl-4-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.